2-(4-methoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
- The thiazole ring is introduced via a condensation reaction between the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediate and a thioamide or thiourea derivative.
- Common reagents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole typically involves multi-step reactions. One common approach includes the following steps:
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Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core
- Starting with a suitable pyrimidine derivative, the core structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as acetic acid.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing inhibitors targeting specific enzymes or receptors, such as cyclin-dependent kinases (CDKs) for cancer treatment.
Biological Studies: Investigating its effects on cell cycle progression and apoptosis induction in cancer cell lines.
Pharmaceutical Development: Potential use in designing new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole involves:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Similar in structure and often used as CDK inhibitors.
Triazolothiadiazine Derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole is unique due to its combined pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine and thiazole structure, which provides a versatile scaffold for drug development with potential for high specificity and potency .
Properties
Molecular Formula |
C19H16N6OS |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H16N6OS/c1-11-12(2)25(19-20-8-9-27-19)17-15(11)18-22-16(23-24(18)10-21-17)13-4-6-14(26-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
GGGHKCVILIGBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=NC=CS5)C |
Origin of Product |
United States |
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